8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is a chemical compound that has been studied extensively by researchers due to its potential applications in various fields. This compound is also known as Tolylsulfinylquinolinol and is a derivative of quinolinol.
Scientific Research Applications
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis.
Mechanism Of Action
The mechanism of action of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of using 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol in lab experiments is its potential use as a chiral ligand in asymmetric synthesis. It has also been found to have anti-inflammatory, antioxidant, and antitumor properties. However, one limitation of using this compound in lab experiments is its low yield during synthesis.
Future Directions
There are several future directions for the study of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use as a chiral ligand in asymmetric synthesis. Additionally, further studies are needed to determine its potential applications in the treatment of inflammatory disorders and cancer.
Synthesis Methods
The synthesis of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol involves the reaction of 4-tolylsulfinyl-2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The yield of the product is around 60-70%.
properties
CAS RN |
154325-32-3 |
---|---|
Product Name |
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol |
Molecular Formula |
C16H21NO2S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4aR,8S)-8-[(S)-(4-methylphenyl)sulfinyl]-3,4,5,6,7,8-hexahydro-2H-quinolin-4a-ol |
InChI |
InChI=1S/C16H21NO2S/c1-12-5-7-13(8-6-12)20(19)14-4-2-9-16(18)10-3-11-17-15(14)16/h5-8,14,18H,2-4,9-11H2,1H3/t14-,16+,20+/m0/s1 |
InChI Key |
UGSRDPGGJRFDGW-YYFZDKIDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)[C@H]2CCC[C@@]3(C2=NCCC3)O |
SMILES |
CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
Other CAS RN |
154325-32-3 |
synonyms |
(4aR,8R,SR)-8-(p-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a quinolinol 8-(4-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol 8-TS-octahydro-4a-quinolinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.